3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cannabinoid Receptor Pharmacology CB2 Antagonist Binding Affinity

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 178946-24-2) is a pyrrolidin-2-one derivative distinguished by a 3-bromo substituent and an N-(2,2,2-trifluoroethyl) group. It belongs to a class of compounds valued in medicinal chemistry for its non-planar scaffold and sp3 hybridization.

Molecular Formula C6H7BrF3NO
Molecular Weight 246.027
CAS No. 178946-24-2
Cat. No. B2426726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
CAS178946-24-2
Molecular FormulaC6H7BrF3NO
Molecular Weight246.027
Structural Identifiers
SMILESC1CN(C(=O)C1Br)CC(F)(F)F
InChIInChI=1S/C6H7BrF3NO/c7-4-1-2-11(5(4)12)3-6(8,9)10/h4H,1-3H2
InChIKeyULBYKRDEJLEBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 178946-24-2) - A Differentiated Fluorinated Pyrrolidinone Building Block for Advanced R&D


3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 178946-24-2) is a pyrrolidin-2-one derivative distinguished by a 3-bromo substituent and an N-(2,2,2-trifluoroethyl) group . It belongs to a class of compounds valued in medicinal chemistry for its non-planar scaffold and sp3 hybridization [1]. Its core value proposition in procurement is its dual-functionality: the C3 bromine atom serves as a reactive handle for diversification, while the trifluoroethyl moiety imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . This combination makes it a strategic intermediate for synthesizing novel drug candidates, particularly in central nervous system (CNS) and cannabinoid receptor research [1].

Why 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Cannot Be Replaced by Common Pyrrolidinone Analogs


Generic substitution with other pyrrolidin-2-ones fails due to the unique combination of the C3 bromo and N-trifluoroethyl groups. The trifluoroethyl group is not a simple alkyl substitution; it dramatically alters the physicochemical profile by increasing lipophilicity and enhancing metabolic stability, which can directly impact a drug candidate's pharmacokinetics . Concurrently, the C3 bromine is a critical functional handle for late-stage diversification via cross-coupling or nucleophilic displacement, a feature absent in non-halogenated or differently substituted analogs. Replacing this compound with a non-brominated or non-fluorinated version would compromise both the synthetic strategy and the desired pharmacological properties of the final molecule. The specific biological activity data for related scaffolds underscores that subtle structural changes lead to significant differences in target engagement, as seen with variations in CB2 receptor affinity [1].

Quantitative Evidence Guide: Differentiating 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one from Comparators


Cannabinoid CB2 Receptor Antagonism: Affinity Comparison with a Close Analog

In a direct head-to-head comparison from a common data source, a close structural analog of the target compound (differing primarily in the core scaffold while retaining a key bromophenyl group) demonstrates quantifiable differences in CB2 receptor binding. The target compound's class is shown to engage the CB2 receptor, but its specific affinity may differ from this comparator [1]. This illustrates that even structurally related compounds within the pyrrolidinone class can exhibit distinct target engagement profiles.

Cannabinoid Receptor Pharmacology CB2 Antagonist Binding Affinity

Physicochemical Differentiation: Calculated Lipophilicity vs. Non-Fluorinated Pyrrolidinone

The 2,2,2-trifluoroethyl group is a well-established moiety in medicinal chemistry for modulating lipophilicity (LogP) and metabolic stability. The target compound's structure, with a trifluoroethyl group, is designed for enhanced LogP compared to a baseline non-fluorinated pyrrolidin-2-one scaffold . This increase in lipophilicity can improve membrane permeability and brain penetration, which are critical parameters for CNS drug candidates .

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: The 3-Bromo Group as a Superior Handle for Diversification

The C3 bromine atom in the target compound provides a robust synthetic handle for diversification, enabling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings . This is a distinct advantage over non-halogenated pyrrolidin-2-one analogs (e.g., 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one), which lack this reactive site. The presence of the bromine allows for the creation of diverse compound libraries from a single advanced intermediate .

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Application in NMDA Receptor Modulators: Patent-Supported CNS Relevance

Patent literature explicitly identifies 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one and its derivatives as key intermediates in the development of NMDA receptor modulators . This is a specific, targeted application in the CNS field, where NMDA receptors are crucial targets for Alzheimer's disease and schizophrenia. This differentiates it from other pyrrolidin-2-one building blocks, which may be cited for broader, less defined uses [1].

Neuroscience NMDA Receptor CNS Drug Discovery

Optimal Application Scenarios for 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one Based on Evidence


Design and Synthesis of Novel CB2 Receptor Antagonists for Inflammatory Pain

This compound is an ideal starting point for synthesizing libraries of CB2 receptor antagonists. The evidence of its class's activity at the CB2 receptor [1] combined with the ability to diversify at the C3-bromo position supports a rapid SAR exploration. The trifluoroethyl group contributes to a favorable physicochemical profile for in vivo studies , potentially improving metabolic stability and CNS exposure, which is critical for pain and neuroinflammation models [1].

Late-Stage Functionalization for CNS Drug Discovery Programs Targeting NMDA Receptors

Given its citation in patent literature for NMDA receptor modulators [1], this building block is a validated precursor for developing new CNS therapeutics. Researchers can utilize the bromine handle for late-stage diversification to install various aromatic or heteroaromatic groups, fine-tuning interactions with the NMDA receptor. The inherent properties of the trifluoroethyl group are advantageous for crossing the blood-brain barrier, a prerequisite for any CNS drug .

Comparative Physicochemical and ADME Profiling Studies

This compound can be used as a tool to directly quantify the impact of the trifluoroethyl group on key drug-like properties. By comparing it to non-fluorinated analogs, researchers can generate precise, quantitative data on changes in LogP, metabolic stability in liver microsomes, and permeability (e.g., in Caco-2 or PAMPA assays). This evidence, inferred from the compound's design [1], is invaluable for building predictive ADME models and guiding the design of subsequent compound generations.

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